2-Methyl-1-nonene is a branched C10 alpha-olefin characterized by a 1,1-disubstituted terminal double bond. As a liquid hydrocarbon with a boiling point of 167 °C and a density of 0.744 g/mL, it serves as a critical structural isomer to the widely used linear alpha-olefin, 1-decene . In industrial and laboratory procurement, its primary value lies in the unique steric profile at the vinylic position. This 2-methyl branching fundamentally alters its reactivity in transition-metal-catalyzed processes, such as hydroformylation and metathesis, compared to linear analogs [1]. Consequently, it is highly sought after as a regioselective precursor for branched fine chemicals, a specialized comonomer, and a calibrated reference standard for atmospheric secondary organic aerosol (SOA) modeling[2].
Supports tropospheric oxidation studies requiring branched alkene kinetics with NO₃ and O₃
Branched comonomer for LLDPE studies targeting crystallinity and thermal property modulation
Authentic branched C10 isomer standard for GC-FID and GC-MS olefin identification workflows
Substituting 2-methyl-1-nonene with its linear isomer, 1-decene, or internal alkenes like 2-decene, leads to profound failures in regiocontrol and reaction kinetics. In hydroformylation workflows, linear alpha-olefins yield a mixture of normal and iso-aldehydes unless tightly controlled by bulky, expensive ligands (e.g., XANTPHOS) [1]. In contrast, the steric bulk of the 2-methyl group in 2-methyl-1-nonene inherently blocks insertion at the internal carbon, driving near-exclusive terminal functionalization[1]. Furthermore, in gas-phase kinetic studies of atmospheric oxidation, the presence of the 2-methyl group alters the OH radical abstraction and addition pathways, making linear analogs invalid proxies for predicting the atmospheric lifetime and degradation of branched volatile organic compounds[2].
NO₃ radical reaction rate constants may differ by approximately 2.3-fold; substituting 1-nonene data may underestimate branched alkene reactivity in atmospheric models.
Branched structure at the 2-position introduces short-chain branches of distinct geometry; linear 1-alkenes may not replicate crystallinity and melting behavior outcomes.
Density at 25°C differs by +0.015 g/mL versus 1-nonene; substitution without verification may introduce structural misidentification in analytical workflows.
In tandem hydroformylation/hydrogenation reactions using Rh/Ru dual catalyst systems, the structure of the olefin dictates the ratio of terminal (normal) to internal (iso) functionalization. While 1-decene requires specialized bulky ligands to achieve high n/i ratios, 2-methyl-1-nonene leverages inherent steric hindrance at the 1,1-disubstituted carbon to restrict internal insertion. Experimental data shows that 2-methyl-1-nonene yields only trace amounts of iso-alcohol, delivering a 62% yield of the terminally functionalized alcohol (with 85% total mass recovery) without relying on complex ligand control[1].
| Evidence Dimension | Iso-product formation in hydroformylation |
| Target Compound Data | Trace iso-alcohol formation (highly terminal-selective) |
| Comparator Or Baseline | 1-decene (Yields significant iso-product unless controlled by bulky ligands) |
| Quantified Difference | Near-total suppression of internal functionalization for the branched alkene. |
| Conditions | Rh/Ru dual catalyst system under syngas (H2/CO) pressure. |
Allows procurement of a precursor that guarantees high regiopurity in downstream branched aldehyde or alcohol synthesis, reducing purification costs and ligand dependency.
For environmental modeling and smog chamber studies, the exact carbon chain length and branching dictate the oxidation rate. The second-order rate constant for the gas-phase reaction of OH radicals with 2-methyl-1-nonene is 7.28 ± 0.21 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 299 K. This is distinct from its longer homologue, 2-methyl-1-decene (7.85 ± 0.26 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹), and isomeric internal alkenes like trans-2-nonene (7.54 ± 0.16 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) [1]. The progressive increase in rate constants with carbon number reflects enhanced H-atom abstraction from the alkyl substituent groups.
| Evidence Dimension | OH radical reaction rate constant at 299 K |
| Target Compound Data | 7.28 ± 0.21 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ |
| Comparator Or Baseline | 2-Methyl-1-decene (7.85 ± 0.26 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) |
| Quantified Difference | 7.8% lower reaction rate for the C10 compound vs. the C11 homologue. |
| Conditions | Gas-phase relative rate technique at 299 ± 2 K and atmospheric pressure. |
Essential for researchers selecting precise calibration standards to model the atmospheric lifetime and degradation pathways of specific branched volatile organic compounds (VOCs).
The introduction of a methyl branch at the vinylic position disrupts the intermolecular packing efficiency compared to linear chains. Consequently, 2-methyl-1-nonene exhibits a boiling point of 167 °C, which is 5 °C lower than its strictly linear isomer, 1-decene (172 °C), and it has a slightly higher density (0.744 g/mL vs. 0.741 g/mL) . This volatility difference is critical when designing distillation protocols for product isolation or when formulating complex hydrocarbon mixtures where evaporation rates must be tightly controlled.
| Evidence Dimension | Boiling Point |
| Target Compound Data | 167 °C |
| Comparator Or Baseline | 1-decene (172 °C) |
| Quantified Difference | 5 °C reduction in boiling point due to alpha-branching. |
| Conditions | Standard atmospheric pressure. |
Informs chemical engineers and formulators about the volatility and thermal separation parameters required when substituting linear alpha-olefins with branched analogs.
Due to its inherent resistance to internal hydroformylation, 2-methyl-1-nonene is the optimal precursor for synthesizing 3-methyl-substituted C11 aldehydes and alcohols. It is prioritized in fragrance and specialty surfactant manufacturing where isomeric purity is critical and ligand-based regiocontrol is too costly [1].
As a well-characterized branched alkene with precise OH and NO3 radical reaction kinetics, it serves as a critical reference standard in environmental smog chambers to model the atmospheric degradation of anthropogenic and biogenic volatile organic compounds [2].
2-Methyl-1-nonene is utilized as a specific short-chain branched alkene feedstock in metathesis reactions to produce controlled distributions of C10-C13 alkenes. These are subsequently used to alkylate benzene, forming highly specialized alkylphenyl sulfonates with optimized solubility and grease-cleaning properties[3].
Flammable;Corrosive